Phoxim is a synthetic organophosphate compound primarily used as an insecticide and acaricide in agricultural settings. It functions as an acetylcholinesterase inhibitor, disrupting the normal functioning of the nervous system in pests. Phoxim is characterized by its yellow liquid form and has the chemical formula with a molecular weight of approximately 298.30 g/mol . Its structure includes a thiophosphate moiety, which is responsible for its biological activity.
Phoxim exhibits potent biological activity as an insecticide, effectively targeting a wide range of pests. Its mechanism involves irreversible inhibition of acetylcholinesterase, which is crucial for neurotransmission in insects. Studies have shown that sublethal doses can alter metabolic processes, affecting mRNA levels related to glucose and lipid metabolism . Additionally, Phoxim has been associated with acute toxicity, including respiratory distress when inhaled .
Phoxim is synthesized through various methods involving thiophosphoryl oximes. The synthesis typically includes the reaction of diethyl phosphorothioate with phenylglyoxylonitrile oxime under controlled conditions to yield the final product. The process can involve both E- and Z-isomers, contributing to its efficacy as an insecticide .
Phoxim is primarily utilized in agriculture for pest control. Its applications include:
Research on Phoxim has highlighted its interactions with various biological systems. Notably, studies indicate that exposure can lead to alterations in enzyme activities related to metabolism, such as lipase and α-amylase . Furthermore, it has been shown to cause significant changes in gonadal and liver weights in animal studies . These interactions underline the importance of understanding the ecological and health impacts of Phoxim.
Phoxim shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
Phoxim's unique combination of chemical properties and biological activity differentiates it from these compounds, particularly its specific action on acetylcholinesterase and its formulation as a yellow liquid.
High Performance Liquid Chromatography has emerged as one of the most widely utilized analytical techniques for phoxim detection and quantification. The method demonstrates excellent sensitivity and specificity for phoxim analysis across diverse sample matrices. HPLC techniques for phoxim analysis typically employ reversed-phase chromatography with ultraviolet detection at wavelengths between 280-281 nanometers [1] [2].
A validated HPLC method using diode array detection at 280 nanometers has been successfully developed for phoxim residue analysis in wheat grain samples. This method achieved a detection limit of 0.82 micrograms per milliliter and quantification limit of 2.47 micrograms per milliliter [1]. The linear calibration range extended from 1 to 100 micrograms per milliliter with correlation coefficients exceeding 0.999, demonstrating excellent analytical performance [1].
Chromatographic separation conditions for phoxim analysis have been optimized using various mobile phase compositions. A commonly employed mobile phase consists of methanol and water in a 70:30 volume ratio at flow rates of 0.8 milliliters per minute [1]. Alternative mobile phase systems utilizing acetonitrile and water gradients have also proven effective for phoxim separation [3] [4].
Sample preparation procedures for HPLC analysis typically involve extraction with acetonitrile followed by cleanup using solid-phase extraction cartridges. Matrix solid-phase dispersion techniques have been successfully applied for phoxim extraction from biological matrices, achieving recoveries ranging from 88 to 112 percent with relative standard deviations between 1.1 and 6.3 percent [5].
The retention time for phoxim under optimized chromatographic conditions ranges from 8.28 to 14.92 minutes depending on the specific column and mobile phase composition employed [1]. Method validation studies have demonstrated excellent precision, accuracy, and specificity for phoxim determination in various sample types including agricultural products, animal tissues, and environmental samples [1] [6].
Gas Chromatography-Mass Spectrometry represents a powerful analytical approach for phoxim detection, offering exceptional sensitivity and confirmatory identification capabilities. GC-MS methods for phoxim analysis have been extensively developed and validated for pesticide residue analysis in food and environmental matrices [7] [8].
A comprehensive GC-MS method for phoxim analysis in agricultural products achieved detection limits ranging from 2.0 to 5.5 micrograms per kilogram across different sample types [6]. The method employed flame photometric detection and selected ion monitoring techniques to enhance selectivity and reduce matrix interference effects [7].
Temperature programming protocols for GC analysis of phoxim require careful optimization due to the compound's thermal instability. Injection port temperatures between 150-190 degrees Celsius and column temperatures around 150 degrees Celsius have been identified as optimal conditions to minimize thermal degradation [7]. These conditions ensure reliable quantification while maintaining compound integrity throughout the analytical process.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) methods have demonstrated superior performance for multi-residue pesticide analysis including phoxim. A validated GC-MS/MS approach achieved detection limits between 0.0015 and 0.006 milligrams per kilogram across multiple sample matrices [9]. The method utilized multiple reaction monitoring with optimized collision energies to maximize sensitivity and specificity.
Sample extraction procedures for GC-MS analysis typically employ acetone extraction followed by liquid-liquid partitioning with ethyl acetate. Advanced cleanup techniques using gel permeation chromatography and solid-phase extraction cartridges effectively remove matrix interferences while preserving analytical performance [8].
Method validation parameters for GC-MS analysis of phoxim have demonstrated excellent linearity across concentration ranges from 0.001 to 0.5 milligrams per kilogram. Recovery studies consistently show values between 75.3 and 95.1 percent with relative standard deviations below 10 percent [7] [6].
Ultraviolet-visible spectrophotometry provides a cost-effective and straightforward approach for phoxim detection and quantification. The compound exhibits characteristic absorption properties in the ultraviolet region, with maximum absorption occurring at approximately 280-282 nanometers [10] [11]. This absorption maximum corresponds to electronic transitions within the aromatic chromophore system of the phoxim molecule.
Spectrophotometric analysis of phoxim has been successfully applied for monitoring photocatalytic degradation processes. Studies utilizing lanthanum-doped mesoporous titanium dioxide photocatalysts demonstrated that spectrophotometric measurements could effectively track phoxim decomposition, with nearly 100 percent degradation achieved after 4 hours of ultraviolet irradiation [10].
The ultraviolet spectrum of phoxim in methanol solution shows a relatively long-wave peak at 282 nanometers with a molar absorptivity coefficient of 11,180 liters per mole per centimeter [11]. This high extinction coefficient indicates strong light absorption properties, making spectrophotometric detection highly sensitive for phoxim quantification.
Direct spectrophotometric detection methods have been developed for aqueous solutions of phoxim, though detection limits are generally higher compared to chromatographic techniques. The method offers advantages in terms of simplicity, rapid analysis times, and minimal sample preparation requirements [10] [12].
Near-infrared spectroscopy has emerged as an innovative approach for direct phoxim residue detection without extensive sample preparation. This technique utilizes the near-infrared spectral region (700-2500 nanometers) to identify and quantify phoxim based on molecular vibrational characteristics [13].
A novel NIR method has been developed using silica gel as an enrichment sorbent for low-concentration phoxim samples. The technique achieved correlation coefficients of 0.958 for 21 samples with concentration gradients of 0.5 milligrams per liter, demonstrating excellent analytical performance [13]. The root mean square error of cross-validation was 0.872 milligrams per liter, indicating good predictive capability.
Partial least squares regression algorithms have been employed to develop calibration models for NIR spectroscopic analysis of phoxim. Leave-one-out cross-validation techniques were utilized to evaluate model performance and optimize analytical parameters [13]. The method showed promise for low-concentration sample detection applications where traditional analytical approaches may be limited.
Sample pretreatment procedures for NIR analysis involve mixing samples with silica gel to extract and concentrate the analyte. This approach effectively reduces detection limits and enhances analytical sensitivity compared to direct NIR measurements [13]. The technique offers potential advantages for field applications and rapid screening of large sample numbers.
Fluorescence spectroscopy has been explored as an alternative detection method for phoxim analysis, particularly in the context of sensor development and environmental monitoring applications. The technique offers high sensitivity and selectivity for fluorescent analytes and can be adapted for non-fluorescent compounds through derivatization or indirect detection approaches [14].
Fluorescence-based detection systems for organophosphorus pesticides including phoxim have been developed using quantum dots and metal-organic frameworks as fluorescent probes. These systems exploit fluorescence quenching or enhancement mechanisms to detect target analytes with high sensitivity [15] [16].
Recent advances in fluorescence detection include the development of carbon quantum dots specifically designed for phoxim detection. These novel fluorescent probes exhibit yellowish-green emission properties and demonstrate excellent selectivity for phoxim among various pesticide analytes [17].
Multi-component fluorescence systems utilizing parallel factor analysis have been successfully applied for simultaneous detection of multiple pesticide residues including phoxim. This approach enables complex mixture analysis while maintaining analytical specificity and quantitative accuracy [14].
Electrochemical biosensors represent a rapidly advancing field for phoxim detection, offering excellent sensitivity, selectivity, and real-time monitoring capabilities. Carbon-based electrode modifications have proven particularly effective for enhancing analytical performance and reducing detection limits [18] [19] [20].
Reduced graphene oxide-gold nanocomposite modified electrodes have demonstrated exceptional performance for direct phoxim detection. This electrode system achieved a detection limit of 0.003 micromolar with a linear response range extending from 0.01 to 10 micromolar [18]. The enhanced electrocatalytic activity results from synergistic effects between the graphene oxide support and gold nanoparticles.
Ti3C2 MXene/MoS2@AuNPs ternary nanocomposite electrodes represent the current state-of-the-art in electrochemical phoxim detection. This advanced electrode system achieved an ultra-low detection limit of 5.29 × 10⁻¹⁵ molar with exceptional stability and reproducibility [19]. The two-dimensional multilayer structure provides an expanded surface area and prevents restacking of the MXene layers.
Molecularly imprinted polymer-modified graphene electrodes offer enhanced selectivity for phoxim detection through specific molecular recognition mechanisms. These sensors achieved detection limits of 2.0 × 10⁻⁸ molar per liter with linear ranges spanning nearly four orders of magnitude [20]. The imprinting factor of 7.23 demonstrates excellent selectivity compared to non-imprinted control electrodes.
Acetylcholinesterase-based biosensors represent a well-established approach for organophosphorus pesticide detection including phoxim. These systems exploit the inhibitory effect of organophosphorus compounds on acetylcholinesterase enzyme activity to provide sensitive and selective detection [19] [21].
A highly sensitive acetylcholinesterase biosensor utilizing Ti3C2 MXene/MoS2@AuNPs nanocomposite achieved detection limits as low as 6.0 × 10⁻¹¹ molar for phoxim detection [21]. The biosensor demonstrated excellent stability, good reproducibility, and minimal interference from other pesticide compounds.
Enzyme immobilization strategies play a critical role in biosensor performance and stability. Advanced immobilization techniques utilizing nanostructured electrode surfaces provide favorable microenvironments for enzyme molecules while maintaining catalytic activity over extended periods [19].
Inhibition-based detection mechanisms for acetylcholinesterase biosensors rely on the irreversible binding of organophosphorus compounds to the enzyme active site. This interaction results in decreased enzyme activity, which can be monitored electrochemically to provide quantitative detection of phoxim concentrations [19] [21].
Advanced nanocomposite electrode architectures have revolutionized electrochemical detection capabilities for phoxim analysis. These systems combine multiple nanomaterials to achieve synergistic enhancement of analytical performance beyond individual component capabilities [18] [19] [20].
Graphene-based nanocomposites offer exceptional electrical conductivity, large surface areas, and excellent biocompatibility for biosensor applications. The incorporation of metallic nanoparticles such as gold enhances electrocatalytic activity while providing stable anchoring sites for biomolecule immobilization [18] [20].
MXene-based nanocomposites represent an emerging class of electrode materials with unique properties for electrochemical sensing applications. The combination of MXene with transition metal dichalcogenides and noble metal nanoparticles creates hierarchical structures with enhanced electron transfer kinetics [19].
Three-dimensional electrode architectures utilizing interconnected nanostructures provide increased active surface areas and improved mass transport properties. These designs enable higher sensitivity detection while maintaining rapid response times suitable for real-time monitoring applications [19] [20].
Enzyme-linked immunosorbent assay represents a mature and widely applicable technology for phoxim detection in various sample matrices. ELISA methods offer excellent sensitivity, specificity, and cost-effectiveness for large-scale screening applications [22] [23] [24].
A sensitive competitive ELISA has been developed for simultaneous detection of five organophosphorus pesticides including phoxim. The method achieved detection limits of 5 nanograms per gram for phoxim in camellia oil samples with recoveries ranging from 75.7 to 105.3 percent [24]. Interassay coefficients of variation were maintained below 13.4 percent, demonstrating excellent analytical precision.
Antibody development for phoxim immunoassays requires careful hapten design and conjugation strategies. Small molecule pesticides like phoxim must be coupled to carrier proteins to elicit immune responses and generate specific antibodies [23] [25]. The resulting antibodies demonstrate high affinity binding with dissociation constants in the micromolar range.
Matrix solid-phase dispersion techniques have been successfully integrated with ELISA methods to minimize matrix effects and improve analytical performance. This approach enables direct analysis of complex samples while maintaining the sensitivity and specificity advantages of immunoassay detection [24].
Fluorescence polarization immunoassays provide rapid, homogeneous detection methods for small molecule analytes including phoxim. These systems exploit changes in fluorescence polarization upon antibody binding to provide quantitative measurements without separation steps [22] [26].
FPIA methods for organophosphorus pesticide detection utilize fluorescein-labeled tracers that exhibit different polarization characteristics when bound to specific antibodies compared to free tracer molecules. The polarization intensity is inversely proportional to the concentration of unlabeled analyte, enabling competitive immunoassay formats [22].
Advantages of FPIA include rapid analysis times, minimal sample preparation requirements, and suitability for field applications. The technique offers excellent sensitivity with detection limits comparable to ELISA methods while providing faster results and simpler protocols [22].
Multi-analyte FPIA systems have been developed for simultaneous detection of multiple pesticide residues including organophosphorus compounds. These multiplexed approaches offer significant advantages for comprehensive pesticide screening applications [22] [27].
Aptamer-based detection systems represent an innovative approach for phoxim analysis utilizing nucleic acid recognition elements instead of traditional antibodies. Aptamers offer advantages including chemical stability, ease of synthesis, and potential for modification with various detection labels [28].
A phoxim-specific DNA aptamer has been successfully selected using systematic evolution of ligands by exponential enrichment techniques. The resulting aptamer demonstrated a dissociation constant of 0.93 ± 0.25 micromolar and enabled development of a fluorometric aptasensor with detection limits of 29.69 nanomolar [28].
Fluorometric aptasensors utilizing multi-complementary strand architectures and gold nanoparticle quenching have achieved excellent analytical performance for phoxim detection. The linear range extended from 0.05 to 5 micromolar with correlation coefficients exceeding 0.996 [28]. Recovery studies in real water samples demonstrated values between 95 and 110 percent.
Aptamer-based sensors offer several advantages including high specificity, stability under harsh conditions, and potential for miniaturization. These characteristics make aptamer sensors particularly attractive for field applications and portable detection systems [28].
Bio-barcode immunoassays represent an advanced detection approach combining immunological recognition with DNA amplification for enhanced sensitivity. These systems utilize DNA barcodes attached to antibody-conjugated nanoparticles to achieve ultra-sensitive detection of target analytes [27].
Fluorescence anti-quenching based bio-barcode immunoassays have been developed for multi-residue organophosphorus pesticide detection. The system utilizes RNase H enzyme to specifically hydrolyze RNA chains in DNA/RNA hybridization complexes, generating fluorescent signals at specific wavelengths [27].
The bio-barcode approach enables simultaneous detection of multiple organophosphorus pesticides including triazophos, parathion, and chlorpyrifos in various agricultural products. Detection limits achieved with this method are typically lower than conventional immunoassay approaches due to signal amplification effects [27].
Irritant;Health Hazard;Environmental Hazard